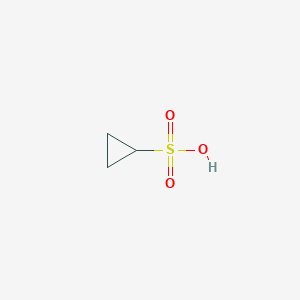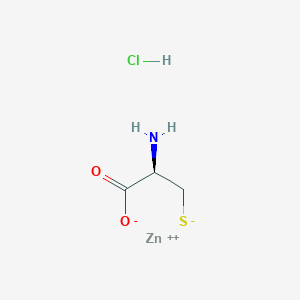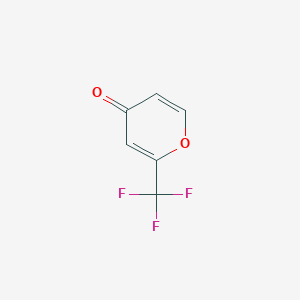
2-(Trifluormethyl)-4H-pyran-4-on
Übersicht
Beschreibung
2-(Trifluoromethyl)-4H-pyran-4-one is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to the pyran-4-one ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(trifluoromethyl)-4H-pyran-4-one typically begins with readily available starting materials such as 4H-pyran-4-one and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of strong bases or acids to facilitate the trifluoromethylation process. Common solvents include dichloromethane, acetonitrile, or dimethylformamide.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: 2-(Trifluoromethyl)-4H-pyran-4-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions involving the trifluoromethyl group can lead to the formation of different substituted pyran-4-one derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Trifluoromethylating agents like trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid are employed.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduction typically results in alcohols or amines.
Substitution Products: Substitution reactions can produce a variety of trifluoromethylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-4H-pyran-4-one has found applications in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: Its unique properties make it useful in the production of advanced materials and agrochemicals.
Wirkmechanismus
Target of Action
Similar compounds with a trifluoromethyl group have been reported to target various enzymes and receptors
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The trifluoromethyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, such as those involved in cell proliferation and apoptosis
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of compounds, which may improve the bioavailability of 2-(trifluoromethyl)-4h-pyran-4-one .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antiproliferative effects
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)-2-propanol: A fluorinated aliphatic alcohol.
Trifluoromethylphenol: A phenolic compound with a trifluoromethyl group.
Trifluoromethylated pyridines: Pyridine derivatives with trifluoromethyl substituents.
Uniqueness: 2-(Trifluoromethyl)-4H-pyran-4-one is unique due to its pyran-4-one core, which imparts distinct chemical reactivity and physical properties compared to other trifluoromethylated compounds.
This comprehensive overview highlights the significance of 2-(trifluoromethyl)-4H-pyran-4-one in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHCSARTLMMHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=CC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445979 | |
| Record name | 2-(trifluoromethyl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204516-31-4 | |
| Record name | 2-(trifluoromethyl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)
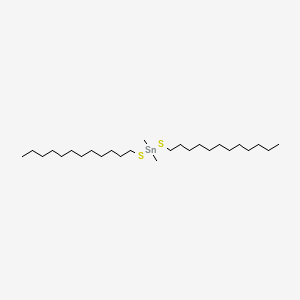

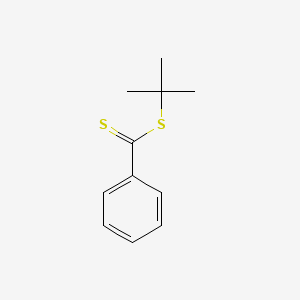
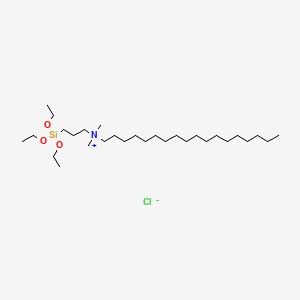
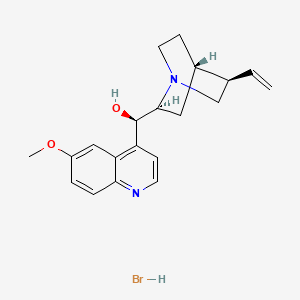
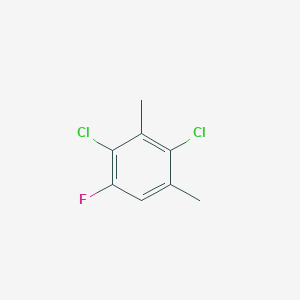
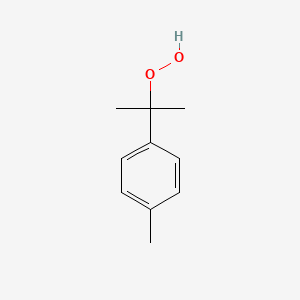
![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)
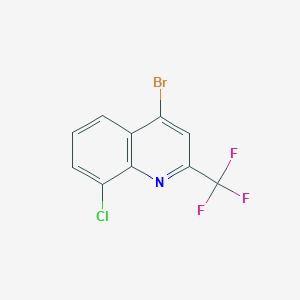
![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)
